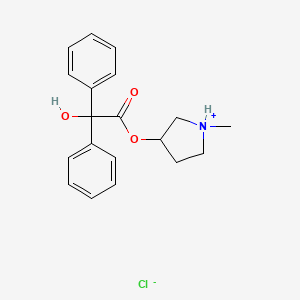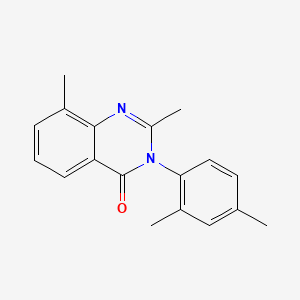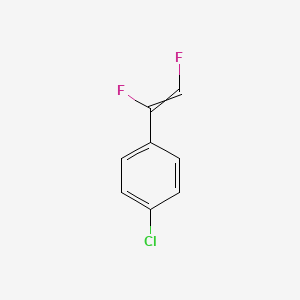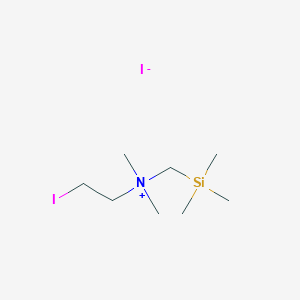
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both ammonium and iodide groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide typically involves the reaction of dimethyl(2-iodoethyl)amine with trimethylsilylmethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Addition Reactions: The presence of the trimethylsilylmethyl group allows for addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different ammonium salts, while oxidation reactions can lead to the formation of corresponding oxides.
Applications De Recherche Scientifique
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the iodide and trimethylsilylmethyl groups, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Iodomethyl)trimethylsilane: A related compound with similar reactivity, used in organic synthesis.
(2-Iodoethyl)trimethylammonium iodide: Another similar compound with applications in pharmaceutical research.
Uniqueness
Ammonium, dimethyl(2-iodoethyl)(trimethylsilylmethyl)-, iodide is unique due to its combination of ammonium, iodide, and trimethylsilylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and industrial applications.
Propriétés
Numéro CAS |
21654-78-4 |
|---|---|
Formule moléculaire |
C8H21I2NSi |
Poids moléculaire |
413.15 g/mol |
Nom IUPAC |
2-iodoethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H21INSi.HI/c1-10(2,7-6-9)8-11(3,4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
RUIWDJQZJRXCPJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCI)C[Si](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


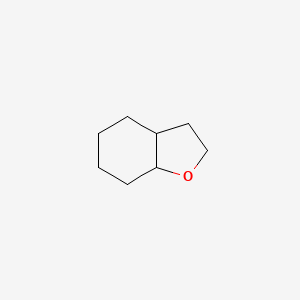


![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)


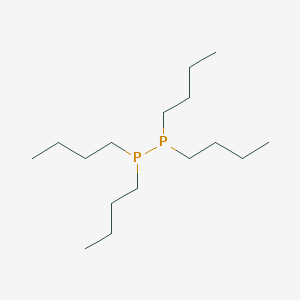
![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
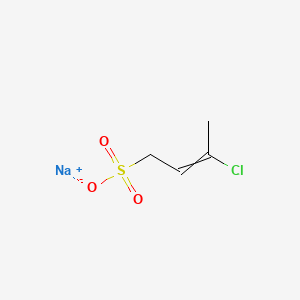
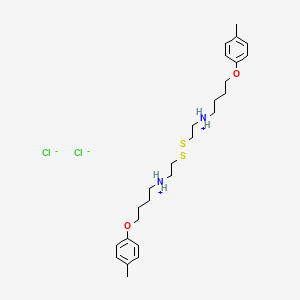
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)
